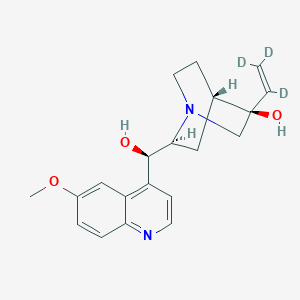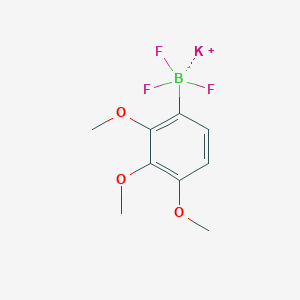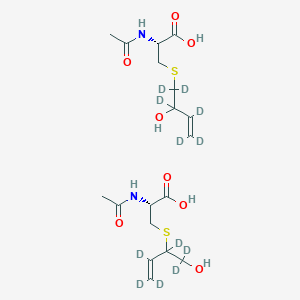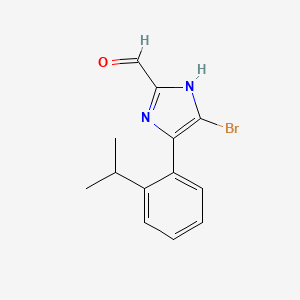
5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 5, an isopropylphenyl group at position 4, and an aldehyde group at position 2. These structural features make it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are often based on optimizing the synthetic routes for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed:
Oxidation: 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-(2-isopropylphenyl)imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学研究应用
5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and isopropylphenyl group contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes and hydrophobic pockets in proteins .
相似化合物的比较
4-(2-Isopropylphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the isopropyl group, which may influence its hydrophobic interactions and overall stability.
5-Bromo-4-(2-methylphenyl)imidazole-2-carbaldehyde: The presence of a methyl group instead of an isopropyl group can alter its steric and electronic properties.
Uniqueness: 5-Bromo-4-(2-isopropylphenyl)imidazole-2-carbaldehyde is unique due to the combination of its bromine atom, isopropylphenyl group, and aldehyde functionality. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC 名称 |
5-bromo-4-(2-propan-2-ylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-8(2)9-5-3-4-6-10(9)12-13(14)16-11(7-17)15-12/h3-8H,1-2H3,(H,15,16) |
InChI 键 |
GLQLKCGNNPNOCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


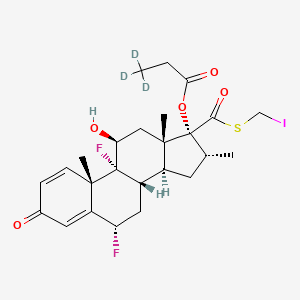

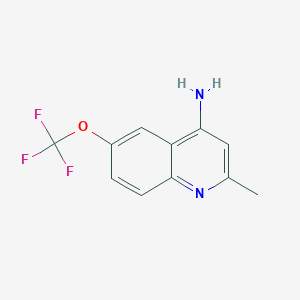

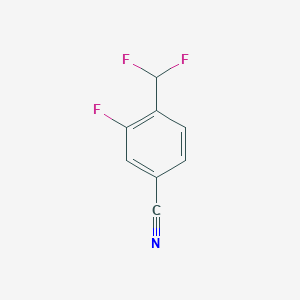
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
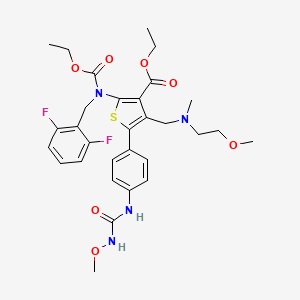

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
